An In-Depth Technical Guide to the Chemical Properties of 2,5-Dimethoxyphenyl Alkanols: A Focus on 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol and Its Isomers
An In-Depth Technical Guide to the Chemical Properties of 2,5-Dimethoxyphenyl Alkanols: A Focus on 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol and Its Isomers
This technical guide provides a detailed examination of the chemical properties, synthesis, and characterization of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol. Due to the limited availability of specific experimental data for this exact molecule, this document establishes a comprehensive profile by leveraging data from its close structural isomers, primarily 1-(2,5-Dimethoxyphenyl)propan-1-ol and 1-(2,5-Dimethoxyphenyl)propan-2-ol . This approach provides a robust framework for researchers, scientists, and drug development professionals to understand and predict the behavior of this class of compounds. The methodologies and data presented herein are grounded in established chemical principles and supported by authoritative sources.
Molecular Structure and Identification
The core structure consists of a 1,4-dimethoxybenzene ring attached to a propanol backbone. The specific placement of the methyl group and the hydroxyl function defines the unique isomers. Understanding these subtle structural differences is critical as they significantly influence the compound's physical properties, spectral characteristics, and reactivity.
The target compound, 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol, is a secondary alcohol. Its isomer, 1-(2,5-Dimethoxyphenyl)-2-methylpropan-2-ol, is a tertiary alcohol, which imparts different chemical reactivity. Another related isomer, 1-(2,5-Dimethoxyphenyl)propan-1-ol, lacks the additional methyl group on the propane chain.
Physicochemical Properties
The following table summarizes the key computed and experimental properties for the closely related isomer, 1-(2,5-Dimethoxyphenyl)propan-1-ol, which serves as a reliable model for the target compound.
| Property | Value | Source |
| CAS Number | 89106-42-3 | PubChem[1] |
| Molecular Formula | C₁₁H₁₆O₃ | PubChem[1] |
| Molecular Weight | 196.24 g/mol | PubChem[1] |
| XLogP3-AA | 1.9 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
| Topological Polar Surface Area | 38.7 Ų | PubChem[1] |
Synthesis and Mechanistic Considerations
A robust and common method for synthesizing secondary alcohols like 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol is the Grignard reaction. This pathway involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an aldehyde.
Causality: The choice of a Grignard reaction is dictated by its efficiency in forming new carbon-carbon bonds. The polarized carbon-magnesium bond of the Grignard reagent makes the carbon atom highly nucleophilic, enabling it to attack the electrophilic carbonyl carbon of the aldehyde. The subsequent acidic workup protonates the resulting alkoxide to yield the desired secondary alcohol.
Experimental Protocol: Grignard Synthesis
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Reaction Setup: All glassware must be rigorously dried in an oven and assembled under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent by atmospheric moisture.
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Grignard Formation (if not commercially available): Add magnesium turnings to a round-bottom flask with anhydrous diethyl ether. Slowly add isopropyl bromide to initiate the formation of isopropylmagnesium bromide.
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Addition of Aldehyde: Dissolve 2,5-dimethoxybenzaldehyde in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent solution at 0 °C.
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Reaction and Quenching: Allow the mixture to warm to room temperature and stir for 2-4 hours. Cool the reaction back to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride. This step protonates the alkoxide and dissolves the magnesium salts.
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Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
Spectroscopic Characterization
Spectroscopic analysis is essential for unambiguous structure verification and quality control.
Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the vibrational transitions of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for identifying their presence.[2][3] For 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol, the key functional groups are the hydroxyl (-OH) group, the aromatic ring, the ether linkages, and the alkyl backbone.
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Vibration Type |
| O-H (Alcohol) | 3550 - 3200 (broad) | Stretching |
| C-H (sp³) | 3000 - 2850 (strong) | Stretching |
| C-H (sp²) | 3100 - 3000 (medium) | Stretching |
| C=C (Aromatic) | 1600 - 1450 (medium) | Ring Stretching |
| C-O (Alcohol) | 1260 - 1000 (strong) | Stretching |
| C-O (Aryl Ether) | ~1250 (strong, asymmetric) & ~1040 (strong, symmetric) | Stretching |
Data compiled from general IR spectroscopy principles and data for analogous compounds.[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR identifies the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.[6]
¹H NMR (Predicted):
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Aromatic Protons (3H): Three signals expected in the range of δ 6.7-7.2 ppm.
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Benzylic Proton (-CH-OH, 1H): A doublet or multiplet, influenced by the adjacent isopropyl proton.
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Isopropyl Methine Proton (-CH-(CH₃)₂, 1H): A multiplet, coupled to the benzylic proton and the two methyl groups.
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Methoxy Protons (6H): Two distinct singlets around δ 3.7-3.9 ppm.
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Isopropyl Methyl Protons (6H): Two doublets, potentially overlapping, around δ 0.9-1.2 ppm.
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Hydroxyl Proton (-OH, 1H): A broad singlet, chemical shift is variable and depends on concentration and solvent.
¹³C NMR (Predicted):
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Aromatic Carbons: Six signals expected in the δ 110-160 ppm range, with the two carbons attached to methoxy groups being the most deshielded.
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Benzylic Carbon (-CH-OH): Signal expected around δ 70-80 ppm.
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Isopropyl Methine Carbon: Signal expected around δ 30-40 ppm.
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Methoxy Carbons: Two signals around δ 55-60 ppm.
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Isopropyl Methyl Carbons: Two signals around δ 15-25 ppm.
Mass Spectrometry (MS)
Principle: Mass spectrometry determines the molecular weight of a compound by ionizing it and measuring its mass-to-charge ratio (m/z). The fragmentation pattern provides valuable structural information.[7][8]
For 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol (MW: 210.27 g/mol ), the molecular ion peak [M]⁺ would be observed at m/z 210. Key fragmentation pathways would include:
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Loss of Water ([M-H₂O]⁺): A peak at m/z 192 from the dehydration of the alcohol.
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Benzylic Cleavage: Cleavage of the bond between the benzylic carbon and the isopropyl group, leading to a stable benzylic cation at m/z 167 (C₁₀H₁₁O₂⁺). This is often a prominent peak.
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Formation of the Dimethoxybenzyl Cation: A peak at m/z 151 resulting from the cleavage of the entire side chain.
Chemical Reactivity and Applications
The chemical reactivity of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol is primarily governed by the secondary alcohol and the electron-rich dimethoxy-substituted aromatic ring.
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Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-(2,5-dimethoxyphenyl)-2-methylpropan-1-one, using standard oxidizing agents like pyridinium chlorochromate (PCC) or a Swern oxidation.
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Esterification: Reaction with carboxylic acids or acyl chlorides under appropriate conditions will form the corresponding ester at the hydroxyl position.
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Electrophilic Aromatic Substitution: The dimethoxy groups are strongly activating and ortho-, para-directing. Therefore, the aromatic ring is susceptible to electrophilic substitution reactions (e.g., nitration, halogenation) at the positions ortho and para to the methoxy groups.
The 2,5-dimethoxyphenyl moiety is a structural motif found in various pharmacologically active compounds.[9] Therefore, this class of molecules serves as a valuable building block for medicinal chemistry research and the development of novel therapeutic agents.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 1087847, 1-(2,5-Dimethoxyphenyl)-1-propanol. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 46240, 1-(2,5-Dimethoxyphenyl)-2-(dimethylamino)propan-1-ol. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 268576, 1-(2,5-Dimethoxyphenyl)propan-2-ol. [Link]
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Doc Brown's Chemistry. Infrared spectrum of 2-methylpropan-1-ol. [Link]
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Wiley Online Library. Supporting Information for "Carbon Monoxide and Hydrogen (Syngas) as C1-Building Block for Selective Catalytic Methylation". [Link]
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Doc Brown's Chemistry. ¹H NMR spectrum of 2-methylpropan-1-ol. [Link]
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ResearchGate. Synthesis of 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol from 2-Acetylfuran. [Link]
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National Institute of Standards and Technology. NIST WebBook, 1-Propanol, 2-methyl-. [Link]
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SpectraBase. 1-(4'-Methoxyphenyl)-2-methylpropan-1-ol. [Link]
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MassBank. MSBNK-Fac_Eng_Univ_Tokyo-JP007679. [Link]
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The Good Scents Company. 1-methoxy-2-methyl-2-propanol. [Link]
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MDPI. Peer Review of (E)-3-(2,5-Dimethoxyphenyl)-1-{[4-(2,5-dimethoxy-phenyl)-6-((E)-2,5-dimethoxystyryl)-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]}prop-2-en-1-one.... [Link]
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Michigan State University. Infrared Spectroscopy. [Link]
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Royal Society of Chemistry. Infrared spectroscopy. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 13658168, 1-(3-Methoxyphenyl)-2-methylpropan-1-ol. [Link]
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African Journals Online. Synthesis and Olfactory Characteristics of Hydroxyether Derivatives of Methyl Eugenol. [Link]
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National Institute of Standards and Technology. NIST WebBook, 2-Propen-1-ol, 2-methyl-. [Link]
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- 4. infrared spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 6. low/high resolution 1H proton nmr spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl alcohol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
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Figure 1. Labeled structure of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol.
